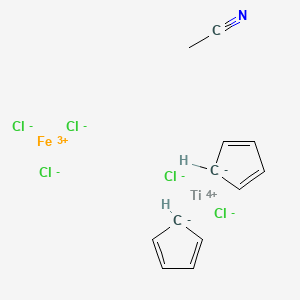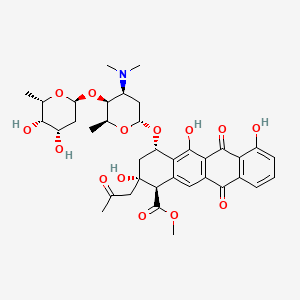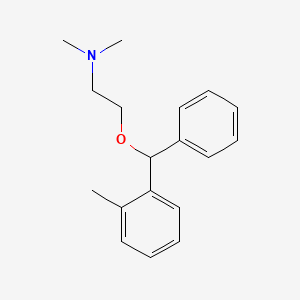
1,3-双(三氯甲基)苯
描述
1,3-Bis(trichloromethyl)benzene, also known as 1,3-Bis(trichloromethyl)benzene, is a useful research compound. Its molecular formula is C8H4Cl6 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Bis(trichloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Bis(trichloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(trichloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
异氰酸酯中的合成优化
1,3-双(三氯甲基)苯是合成高质量异氰酸酯1,3-双(异氰酸甲基)苯的关键中间体。它被应用于光学聚合物复合材料、建筑和汽车行业。该研究专注于一种非光气绿色合成过程,考虑到传统生产中光气的有毒性质,旨在寻求更安全、便捷和环保的途径。这种优化合成涉及对间二氨基甲苯和双(三氯甲基)碳酸酯在特定条件下的反应,实现了显著的83.35%的产率 (Dong Jianxun et al., 2018)。
弹性体中的抗回复剂
从1,3-双(三氯甲基)苯衍生的1,3-双(柠檬酰亚胺甲基)苯,在硫固化二烯弹性体中作为有效的抗回复剂。这种应用在改善丁基、卤丁基和NBR化合物在实验室环境中的性能方面具有重要意义。这些化合物中交联过程的化学机理已经被机械解释 (R. Datta & A. Talma, 2001)。
有机合成中的催化作用
1,3-双(三氯甲基)苯还参与了有机反应催化剂的合成。例如,它被用于制备钯配合物,作为Heck偶联反应的高效催化剂,这是一种烯烃偶联反应。这种应用对于在特定条件下合成二取代和三取代烯烃至关重要,显示出在产率和效率方面的有希望的结果 (D. Morales‐Morales等,2000)。
阴离子传输介导
研究表明,与1,3-双(三氯甲基)苯相关的1,3-双(苯并咪唑-2-基)苯衍生物表现出强大的阴离子活性。通过强电子吸引取代基的修饰,显著增加了这种活性,突显了其在阴离子交换过程中的潜力 (Chen-Chen Peng et al., 2016)。
发光和电化学
在发光和电化学领域,已经合成并研究了1,3-双(三氯甲基)苯衍生物的性质。这些衍生物,如双-和三-1,3,2-二硼杂环烷和-1,3,2-二硼杂环丙烷,被表征为其分子结构、发光和电化学行为,为硼杂环之间的电子通信提供了见解 (L. Weber et al., 2006)。
作用机制
Target of Action
It is known that this compound is used in the chemical industry, suggesting that its targets could be various depending on the specific application .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Bis(trichloromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. It is also important to consider safety measures due to its potential toxicity .
安全和危害
生化分析
Biochemical Properties
1,3-Bis(trichloromethyl)benzene plays a role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic processes. Additionally, 1,3-Bis(trichloromethyl)benzene can form adducts with proteins, affecting their function and stability .
Cellular Effects
The effects of 1,3-Bis(trichloromethyl)benzene on cells are diverse and significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can induce the expression of genes associated with detoxification and stress response, such as those encoding for glutathione S-transferases. Furthermore, 1,3-Bis(trichloromethyl)benzene affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 1,3-Bis(trichloromethyl)benzene exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions. Additionally, 1,3-Bis(trichloromethyl)benzene can cause oxidative damage to DNA and proteins, leading to mutations and loss of function. Changes in gene expression are also observed, with upregulation of stress response genes and downregulation of genes involved in normal cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(trichloromethyl)benzene change over time. Initially, there is a rapid induction of stress response pathways and inhibition of metabolic enzymes. Over time, the compound undergoes degradation, leading to the formation of reactive intermediates that can cause further cellular damage. Long-term exposure to 1,3-Bis(trichloromethyl)benzene has been associated with persistent changes in cellular function, including altered gene expression and metabolic dysregulation .
Dosage Effects in Animal Models
The effects of 1,3-Bis(trichloromethyl)benzene vary with different dosages in animal models. At low doses, the compound induces mild oxidative stress and transient changes in gene expression. At higher doses, significant toxic effects are observed, including liver damage, inflammation, and increased mortality. Threshold effects have been identified, with certain dosages leading to irreversible cellular damage and organ dysfunction .
Metabolic Pathways
1,3-Bis(trichloromethyl)benzene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular macromolecules. These metabolic reactions often require cofactors such as NADPH and oxygen. The compound’s metabolism can lead to the production of toxic metabolites, contributing to its overall cellular effects .
Transport and Distribution
Within cells and tissues, 1,3-Bis(trichloromethyl)benzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of 1,3-Bis(trichloromethyl)benzene is critical for its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, the compound can localize to the mitochondria, leading to disruptions in mitochondrial function and energy production. Post-translational modifications and targeting signals play a role in directing 1,3-Bis(trichloromethyl)benzene to specific cellular compartments .
属性
IUPAC Name |
1,3-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIUXGYCNYNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236822 | |
| Record name | Hexachlorometaxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-99-2 | |
| Record name | 1,3-Bis(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexachlorometaxylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(trichloromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexachlorometaxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(trichloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXACHLOROMETAXYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH88VBU889 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S,8R,9R,12S,13S,14S,16R)-14-hydroxy-9-methoxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1219609.png)












